1-(5-Iodo-2-methylphenyl)ethan-1-one
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Overview
Description
1-(5-Iodo-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodo-2-methylphenyl)ethan-1-one typically involves the iodination of 2-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Iodo-2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products:
Substitution: 1-(5-Methoxy-2-methylphenyl)ethan-1-one.
Reduction: 1-(5-Iodo-2-methylphenyl)ethanol.
Oxidation: 1-(5-Iodo-2-methylphenyl)ethanoic acid.
Scientific Research Applications
1-(5-Iodo-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The carbonyl group can also form hydrogen bonds, further affecting its interactions with biological targets.
Comparison with Similar Compounds
- 1-(2-Iodo-5-methylphenyl)ethan-1-one
- 1-(3-Iodo-2-methylphenyl)ethan-1-one
- 1-(4-Iodo-2-methylphenyl)ethan-1-one
Comparison: 1-(5-Iodo-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the iodine and methyl groups on the aromatic ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its isomers. For example, the electronic effects of the substituents can alter the compound’s nucleophilicity and electrophilicity, impacting its behavior in chemical reactions and interactions with biological molecules.
Properties
CAS No. |
52107-54-7 |
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Molecular Formula |
C9H9IO |
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(5-iodo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9IO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |
InChI Key |
YYWVZKZBBWUKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)C |
Origin of Product |
United States |
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